molecular formula C22H23NO4 B11219329 (4Z)-2-(4-tert-butylphenyl)-4-(2,3-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one

(4Z)-2-(4-tert-butylphenyl)-4-(2,3-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one

Cat. No.: B11219329
M. Wt: 365.4 g/mol
InChI Key: IMLHPABCJDMCNU-LGMDPLHJSA-N
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Description

(4Z)-2-(4-TERT-BUTYLPHENYL)-4-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes a tert-butylphenyl group and a dimethoxyphenylmethylidene group attached to a dihydro-oxazol-5-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(4-TERT-BUTYLPHENYL)-4-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-tert-butylbenzaldehyde with 2,3-dimethoxybenzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with an appropriate amine and a carbonyl compound under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(4-TERT-BUTYLPHENYL)-4-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

(4Z)-2-(4-TERT-BUTYLPHENYL)-4-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (4Z)-2-(4-TERT-BUTYLPHENYL)-4-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    Caffeine: An alkaloid with a purine structure, known for its stimulant effects.

Uniqueness

(4Z)-2-(4-TERT-BUTYLPHENYL)-4-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of tert-butylphenyl and dimethoxyphenylmethylidene groups attached to a dihydro-oxazol-5-one ring sets it apart from other similar compounds.

Properties

Molecular Formula

C22H23NO4

Molecular Weight

365.4 g/mol

IUPAC Name

(4Z)-2-(4-tert-butylphenyl)-4-[(2,3-dimethoxyphenyl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C22H23NO4/c1-22(2,3)16-11-9-14(10-12-16)20-23-17(21(24)27-20)13-15-7-6-8-18(25-4)19(15)26-5/h6-13H,1-5H3/b17-13-

InChI Key

IMLHPABCJDMCNU-LGMDPLHJSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C2=N/C(=C\C3=C(C(=CC=C3)OC)OC)/C(=O)O2

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC(=CC3=C(C(=CC=C3)OC)OC)C(=O)O2

Origin of Product

United States

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